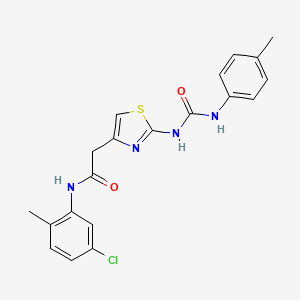

N-(5-chloro-2-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O2S/c1-12-3-7-15(8-4-12)22-19(27)25-20-23-16(11-28-20)10-18(26)24-17-9-14(21)6-5-13(17)2/h3-9,11H,10H2,1-2H3,(H,24,26)(H2,22,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKCPCQRFZWRAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide typically involves a multi-step process:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

Urea Formation: The urea linkage is introduced by reacting an amine with an isocyanate. In this case, p-tolyl isocyanate reacts with an appropriate amine to form the urea derivative.

Coupling Reactions: The final step involves coupling the thiazole derivative with the urea derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the urea linkage or other reducible functional groups.

Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced urea derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(5-chloro-2-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions that include the formation of the thiazole ring and subsequent functionalization with urea. The structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), confirming the molecular integrity and purity of the compound.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit promising antimicrobial activity. A study on related thiazole compounds demonstrated significant efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial growth .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, derivatives similar to this compound have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). The compounds induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and activation of caspases, which are critical for programmed cell death .

Anti-inflammatory Effects

In silico studies suggest that compounds with a similar structure may act as inhibitors of inflammatory pathways, specifically targeting enzymes like 5-lipoxygenase. This suggests potential applications in treating inflammatory diseases where modulation of leukotriene synthesis is beneficial .

Case Studies

- Antimicrobial Efficacy : A study focusing on thiazole-based compounds reported that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) lower than 50 µg/mL against resistant bacterial strains. This positions them as candidates for further development into novel antibiotics .

- Cytotoxicity Against Cancer Cells : In a systematic evaluation of various thiazole derivatives, compounds structurally related to this compound were tested on MCF-7 cells. Results indicated that these compounds significantly reduced cell viability at concentrations as low as 10 µM, showcasing their potential in cancer therapy .

- Molecular Docking Studies : Computational studies using molecular docking have provided insights into the binding affinities of these compounds to various biological targets. For instance, docking simulations indicated strong interactions with estrogen receptors and other oncogenic pathways, reinforcing their therapeutic relevance in oncology .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit an enzyme involved in a disease pathway or activate a receptor to elicit a biological response. The exact molecular targets and pathways would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Activity

Comparison with Thiadiazole and Triazole Derivatives

Table 2: Activity of Heterocyclic Analogues

- Key Insights :

- Thiadiazoles (e.g., from ) show potent activity against S. aureus but lack the ureido functionality, which could expand the target spectrum .

- Triazole derivatives () focus on antifungal targets, whereas the thiazole core in the target compound may offer broader applicability due to its versatility in substituent modulation .

Pharmacological and Physicochemical Properties

- This contrasts with 107e (), which uses a phenoxy group for balanced hydrophilicity .

- Metabolic Stability : The ureido linkage may resist enzymatic hydrolysis better than ester-containing analogs (e.g., 107n-p in ), improving bioavailability .

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS Number: 921484-27-7) is a synthetic compound with potential therapeutic applications due to its structural characteristics and biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 414.9 g/mol. The compound features a thiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related thiazole derivatives have shown potent inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3g | Pseudomonas aeruginosa | 0.21 μM |

| 3g | Escherichia coli | 0.21 μM |

| 3f | Micrococcus luteus | Not specified |

| 3f | Candida spp. | Not specified |

The compound 3g , a derivative closely related to our target compound, demonstrated an MIC of 0.21 μM against both Pseudomonas aeruginosa and Escherichia coli, indicating strong antibacterial activity .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that thiazole derivatives can inhibit the proliferation of cancer cells significantly.

Case Study: HepG2 Cell Line

A study focused on ureido-substituted thiazole derivatives found that certain compounds exhibited potent cytotoxicity against HepG2 cells (human liver cancer cells), with IC50 values as low as 0.62 μM, which is notably more effective than the reference drug Sorafenib (IC50 = 1.62 μM) . The mechanism of action involves inducing cell cycle arrest at the G2/M phase and promoting apoptosis in cancer cells.

Mechanistic Insights

Molecular docking studies suggest that these compounds interact with critical targets involved in cancer progression and bacterial resistance mechanisms. For example, binding interactions with DNA gyrase were noted, which is crucial for bacterial DNA replication . The structural analysis revealed multiple hydrogen bonds contributing to the stability of these interactions.

Q & A

Q. Table 1: Key Synthetic Parameters for Intermediate 2-Chloroacetamides

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | Dioxane/triethylamine | Increases by 20% | |

| Temperature | 20–25°C | Minimizes side products | |

| Stoichiometry | 1:1 (amine:chloroacetyl chloride) | Prevents over-acylation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.